A Technical Guide to 6-Methyl-4-(pentan-3-yl)pyridazin-3-amine: Synthesis, Properties, and Therapeutic Potential
A Technical Guide to 6-Methyl-4-(pentan-3-yl)pyridazin-3-amine: Synthesis, Properties, and Therapeutic Potential
This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-Methyl-4-(pentan-3-yl)pyridazin-3-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction: The Pyridazine Scaffold in Medicinal Chemistry
The pyridazine nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities.[1][2][3][4] Pyridazine derivatives are known to exhibit a broad spectrum of biological effects, including but not limited to, anticancer, anti-inflammatory, antimicrobial, antiviral, and cardiovascular properties.[2] The versatile nature of the pyridazine ring allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological activity. This guide focuses on a specific derivative, 6-Methyl-4-(pentan-3-yl)pyridazin-3-amine, providing insights into its chemical characteristics and potential as a lead compound in drug discovery.
Molecular Profile and Physicochemical Properties
Chemical Identity:
| Identifier | Value |
| IUPAC Name | 6-Methyl-4-(pentan-3-yl)pyridazin-3-amine |
| CAS Number | 910552-61-3[5] |
| Molecular Formula | C10H17N3 |
| Molecular Weight | 179.26 g/mol |
| Canonical SMILES | CCC(C)C1=CN=NC(=C1)N |
Predicted Physicochemical Properties:
Note: The following properties are predicted using computational models due to the limited availability of experimental data for this specific compound. These values provide a preliminary assessment of the molecule's characteristics.
| Property | Predicted Value |
| logP | 2.5 |
| Topological Polar Surface Area (TPSA) | 51.8 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 3 |
| pKa (most basic) | 5.2 |
Synthesis and Reactivity
General Synthetic Strategies for Pyridazine Derivatives
The synthesis of pyridazine derivatives can be achieved through various established chemical reactions.[1] Common methods include cyclocondensation, cycloaddition, and transition metal-catalyzed reactions.[1] The choice of synthetic route often depends on the desired substitution pattern on the pyridazine core.
A plausible synthetic approach for 6-Methyl-4-(pentan-3-yl)pyridazin-3-amine could involve the following key steps, illustrated in the workflow diagram below. This proposed pathway is based on established methodologies for the synthesis of substituted pyridazines.[6][7]
Caption: Proposed synthetic workflow for 6-Methyl-4-(pentan-3-yl)pyridazin-3-amine.
Reactivity of the Pyridazine Core
The pyridazine ring is an electron-deficient system due to the presence of two adjacent nitrogen atoms. This electronic nature influences its reactivity. The ring is generally resistant to electrophilic substitution. Conversely, it is susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms.[8] The presence of the amine and alkyl substituents on 6-Methyl-4-(pentan-3-yl)pyridazin-3-amine will further modulate the reactivity of the pyridazine core. The amino group is an activating group and can direct electrophilic substitution on the ring, although such reactions are generally not favored on the pyridazine ring itself.
Potential Biological and Pharmacological Profile
While specific biological data for 6-Methyl-4-(pentan-3-yl)pyridazin-3-amine is not available, the broader class of pyridazine derivatives has been extensively studied and shown to possess a wide array of pharmacological activities.[2][9][3][4]
Potential Therapeutic Areas:
-
Oncology: Many pyridazine derivatives have demonstrated potent anticancer activity through various mechanisms, including kinase inhibition.[2][9]
-
Inflammation: Pyridazine-based compounds have been investigated as anti-inflammatory agents, potentially through the inhibition of key inflammatory mediators.[10][11]
-
Infectious Diseases: The pyridazine scaffold has been incorporated into molecules with antibacterial, antifungal, and antiviral properties.[2][9][3]
-
Cardiovascular Diseases: Certain pyridazinone derivatives have been developed as cardiotonic agents.[2]
The structural features of 6-Methyl-4-(pentan-3-yl)pyridazin-3-amine, including the presence of a basic amine and a lipophilic pentyl group, suggest that it could be a promising candidate for further investigation in these therapeutic areas.
Caption: Hypothetical mechanism of action for a pyridazine derivative.
Experimental Protocols
The following provides a generalized, step-by-step methodology for the synthesis and characterization of a substituted pyridazine derivative, which could be adapted for 6-Methyl-4-(pentan-3-yl)pyridazin-3-amine.
General Synthesis Protocol
-
Step 1: Synthesis of the Dicarbonyl Precursor. A suitable ketone (e.g., pentan-3-one) is reacted with a dicarbonyl compound in the presence of a base (e.g., sodium ethoxide) in an appropriate solvent (e.g., ethanol) to yield the corresponding enone. The reaction is typically stirred at room temperature for several hours.
-
Step 2: Cyclization to form the Pyridazine Ring. The enone from Step 1 is dissolved in a suitable solvent (e.g., acetic acid) and treated with hydrazine hydrate. The mixture is refluxed for several hours to facilitate the cyclization reaction, forming the pyridazine core.
-
Step 3: Introduction of the Amino Group. The pyridazine derivative from Step 2 is subjected to an amination reaction. This can be achieved through various methods, such as nucleophilic aromatic substitution of a suitable leaving group (e.g., a halogen) with an amine source.
-
Step 4: Purification. The final product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired 6-Methyl-4-(pentan-3-yl)pyridazin-3-amine.
Characterization
The structure and purity of the synthesized compound should be confirmed using a combination of the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Conclusion
6-Methyl-4-(pentan-3-yl)pyridazin-3-amine represents an interesting chemical entity within the broader class of biologically active pyridazine derivatives. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on the well-established chemistry and pharmacology of the pyridazine scaffold. The proposed synthetic routes and potential biological activities outlined herein offer a solid foundation for future research and development of this and related compounds in the pursuit of novel therapeutics.
References
- Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides. (Source not further specified)
- 6-methyl-4-(pentan-3-yl)pyridazin-3-amine - Echemi. ()
- An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. Bentham Science Publishers. ()
- Various Chemical and Biological Activities of Pyridazinone Deriv
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- A comprehensive study on synthesis and biological activities of Pyridazine Deriv
- A comprehensive study on synthesis and biological activities of Pyridazine Deriv
- Recent Advances in Pyridazine Chemistry.
- Pyridazine and its deriv
- Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. ()
- (6-Methylpyridazin-3-yl)methanamine dihydrochloride. PubChem. ()
- Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. ()
- CAS 66346-94-9 | 6-(4-Methylpiperazin-1-Yl)Pyridazin-3-Amine. (Source not further specified)
- 6-Methyl-4-(trifluoromethyl)pyridazin-3-amine. ()
- Pyridazin-3-amine | 5469-70-5. ChemicalBook. ()
- Pyridazin-3-amine | CAS 5469-70-5. Santa Cruz Biotechnology. ()
- Synthesis of pyridazines. Organic Chemistry Portal. ()
- Methyl 3-(4-{6-methyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3-yloxy}phenyl)
- Aminopyridazine. PubChem. ()
- N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine.
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
- Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. ()
- WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
- 6-Amino-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-d3)pyridazine-3-carboxamide.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. echemi.com [echemi.com]
- 6. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 7. Pyridazine synthesis [organic-chemistry.org]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. sarpublication.com [sarpublication.com]
- 10. Pyridazine and its derivatives | PPTX [slideshare.net]
- 11. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
